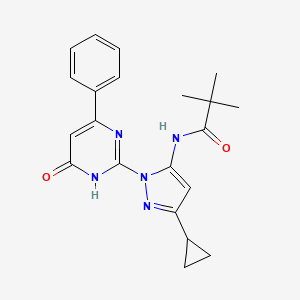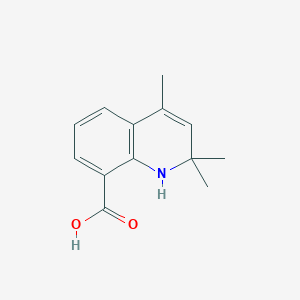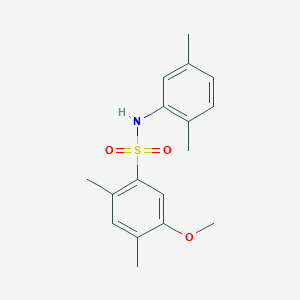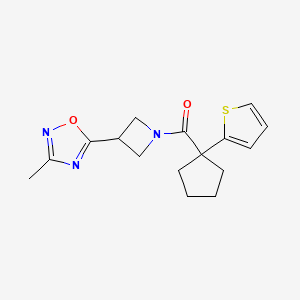
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Transformation in Drug Discovery
The metabolic transformation of drug candidates is a crucial aspect of pharmaceutical research. Studies on spiro oxetane-containing compounds, such as AZD1979, have revealed insights into the enzymes catalyzing biotransformations of oxetane moieties, which are used to improve drug properties like metabolic stability. The hydration and ring-opening of the oxetanyl moiety by microsomal epoxide hydrolase, as seen in AZD1979's metabolism, highlight the enzyme's broader substrate specificity. This discovery has significant implications for designing drugs with enhanced pharmacokinetic profiles (Li et al., 2016).
Antimicrobial and Antioxidant Properties
Schiff base indole derivatives containing 1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties have been synthesized and evaluated for their biological activities. These compounds have shown significant antibacterial, antifungal, antituberculosis, and anticancer activities, demonstrating their potential as versatile therapeutic agents. The exploration of these compounds provides a foundation for the development of new drugs with multiple biological activities (Verma et al., 2019).
Synthesis and Characterization for Anticonvulsant Activity
The design and synthesis of novel compounds based on semicarbazone and 1,3,4-oxadiazole frameworks have been explored for anticonvulsant activities. These studies underline the importance of structural features necessary for anticonvulsant effectiveness, supporting the development of new therapeutic agents for epilepsy management (Rajak et al., 2010).
Antimycobacterial Activity
Oxadiazole mannich bases synthesized from oxadiazole derivatives have shown promising antimycobacterial activity against M. tuberculosis, including strains resistant to isoniazid. This highlights the potential of oxadiazole derivatives as effective agents in combating tuberculosis, particularly in cases where traditional drugs are ineffective (Ali & Shaharyar, 2007).
Crystal Structure and Molecular Interactions
The crystal packing of 1,2,4-oxadiazole derivatives has been studied to understand the role of non-covalent interactions in their supramolecular architectures. These insights are invaluable for the rational design of molecules with desired physical and chemical properties, aiding in the development of materials and pharmaceuticals (Sharma et al., 2019).
properties
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-17-14(21-18-11)12-9-19(10-12)15(20)16(6-2-3-7-16)13-5-4-8-22-13/h4-5,8,12H,2-3,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHHFOHNOBODCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3(CCCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

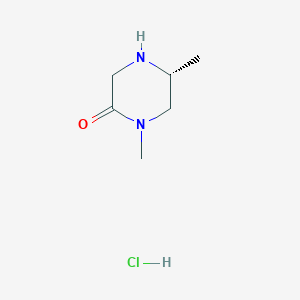
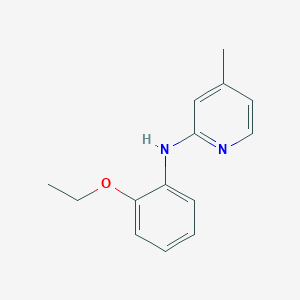
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2534683.png)
![Ethyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2534686.png)
![1-Azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride](/img/structure/B2534687.png)
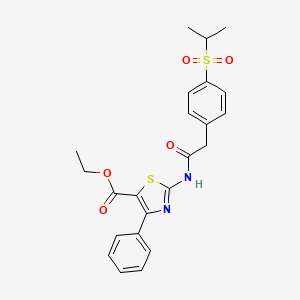
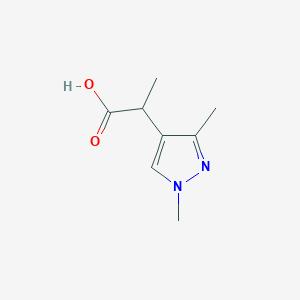

![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B2534694.png)
